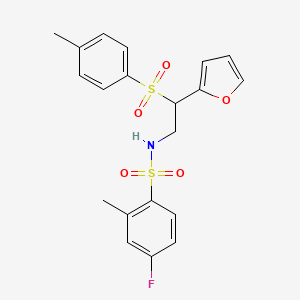

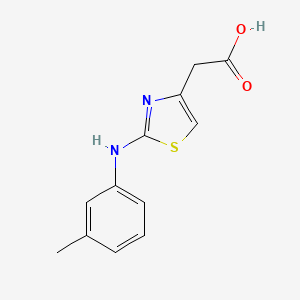

![molecular formula C24H20FNO4S B2979255 (2,4-dimethylphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114853-05-2](/img/structure/B2979255.png)

(2,4-dimethylphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,4-dimethylphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound’s structure and properties can significantly influence its potential applications and safety profile .

Scientific Research Applications

Synthesis Methodologies and Chemical Transformations

Research has demonstrated novel synthetic methodologies involving related chemical structures, contributing to the broader field of organic synthesis. For instance, Johnson et al. (2010) explored CAN-mediated oxidations for synthesizing xanthones and related products, showcasing innovative approaches to complex chemical structures Johnson, M. M., Naidoo, J. M., Fernandes, M., Mmutlane, E., van Otterlo, W. V., & de Koning, C. D. (2010). CAN-mediated oxidations for the synthesis of xanthones and related products. The Journal of Organic Chemistry, 75(24), 8701-8704. Additionally, Alkhathlan (2003) reported on the cyclization of 2-hydroxyacetophenone hydrazones, leading to the formation of benzoxazinones, demonstrating the versatility in synthesizing heterocyclic compounds Alkhathlan, H. (2003). Synthesis of 4-alkoxy-4-methyl- and 4-alkoxy-4-fluoromethyl-1,3-benzoxazinones. Tetrahedron, 59, 8163-8170.

Potential Therapeutic Applications

There have been investigations into the potential therapeutic applications of compounds with similar structural motifs. Hayakawa et al. (2004) developed derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester as potent anti-tumor agents, illustrating the medicinal chemistry efforts to harness such compounds for cancer therapy Hayakawa, I., Shioya, R., Agatsuma, T., Furukawa, H., Naruto, S., & Sugano, Y. (2004). 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as potent anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 14(17), 4383-4387.

Chemical Stability and Photoreactivity

Research by Zabadal et al. (2001) delved into the photoreactivity of 2,5-dimethylphenacyl esters, revealing insights into their chemical stability and potential applications as photoremovable protecting groups. This study contributes to understanding the photoreactivity of complex organic molecules and their utility in synthetic chemistry Zabadal, M., Pelliccioli, A. P., Klán, P., & Wirz, J. (2001). 2,5-Dimethylphenacyl Esters: A Photoremovable Protecting Group for Carboxylic Acids. Journal of Physical Chemistry A, 105, 10329-10333.

Advanced Materials and Chemical Properties

Further, Shi et al. (2017) developed a new difluoro aromatic ketone monomer for preparing poly(arylene ether sulfone)s, showcasing the application of such compounds in creating materials with specific properties, such as conductivity and stability Shi, Q., Chen, P., Zhou, J., Weng, Q., Zhang, X., Chen, X., & An, Z. (2017). Poly(arylene ether sulfone) bearing multiple benzyl-type quaternary ammonium pendants: preparation, stability and conductivity. RSC Advances, 7, 30770-30783.

properties

IUPAC Name |

(2,4-dimethylphenyl)-[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4S/c1-15-7-9-20(16(2)11-15)24(27)23-14-26(18-5-4-6-19(13-18)30-3)21-12-17(25)8-10-22(21)31(23,28)29/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPIDXSAMDZJFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2979173.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2979176.png)

![[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2979184.png)

![7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2979185.png)

![3,4-Difluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2979186.png)

![1-Fluorosulfonyloxy-2-[methyl(phenyl)carbamoyl]benzene](/img/structure/B2979188.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2979189.png)

![1-(benzo[d]thiazol-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2979191.png)

![(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B2979195.png)